1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
Description
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chlorinated aromatic ketone featuring a hydroxyl group at the para position (4-hydroxyphenyl) and chlorine substituents at the 2- and 5-positions of the benzene ring. The ketone group is branched with two methyl groups at the β-carbon (2,2-dimethylpropan-1-one).
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)10(15)6-4-8(13)9(14)5-7(6)12/h4-5,14H,1-3H3 |
InChI Key |
LLICOZMUFZJNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 2,5-dichlorophenol with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substitution patterns on the aromatic ring and the branching of the ketone moiety. Below is a comparative analysis based on available
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
In contrast, 1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has chlorine at the 3- and 5-positions, creating a meta-dichloro arrangement. This alters electronic effects (e.g., electron-withdrawing) and steric interactions compared to the target compound.
Hydroxyl Group Presence :
Research and Commercial Relevance
- Its 3,5-dichloro substitution may contribute to instability or reduced efficacy compared to the target compound.
Biological Activity
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, with the CAS number 1540210-29-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 247.11 g/mol
- Structure : The compound features a dichlorinated phenolic structure which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.
Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential application in treating inflammatory diseases.
Anticancer Potential
Recent investigations into the anticancer potential of this compound indicate that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death. For instance, it has been reported to activate caspase pathways leading to programmed cell death in specific cancer cell lines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antioxidant Activity | Demonstrated significant free radical scavenging ability with IC50 values comparable to established antioxidants. |
| Anti-inflammatory Mechanism Study | Showed inhibition of TNF-alpha and IL-6 production in macrophage cell lines. |
| Anticancer Research | Induced apoptosis in breast cancer cell lines via caspase activation; reduced tumor growth in animal models. |
Metabolic Stability
The metabolic stability of this compound has also been assessed using liver microsomal assays. These studies indicate that the compound undergoes metabolic transformations which may affect its bioavailability and efficacy.
Key Findings on Metabolism:
- The compound exhibits moderate metabolic stability with several identified metabolites.
- Metabolites formed include both active and inactive forms, influencing overall pharmacological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
